molecular formula C26H28N4O6 B2595545 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946216-53-1

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Numéro de catalogue: B2595545
Numéro CAS: 946216-53-1
Poids moléculaire: 492.532
Clé InChI: ANLVVKVRVHOEHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic hybrid molecule combining oxazole and triazole heterocycles, both substituted with methoxy and methylphenyl groups.

Propriétés

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O6/c1-14-8-9-19(10-15(14)2)30-16(3)23(28-29-30)26(31)35-13-20-17(4)36-25(27-20)18-11-21(32-5)24(34-7)22(12-18)33-6/h8-12H,13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLVVKVRVHOEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1223778-10-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N4O7C_{26}H_{28}N_{4}O_{7}, with a molecular weight of approximately 508.53 g/mol. The structure features a combination of oxazole and triazole rings which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC26H28N4O7
Molecular Weight508.53 g/mol
LogP3.4315
Polar Surface Area96.163 Ų
Hydrogen Bond Acceptors11

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization techniques to introduce the oxazole and triazole moieties. These steps are crucial for ensuring the biological activity of the final product.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing triazole and oxazole groups possess notable antibacterial and antifungal activities against various pathogens.

Case Study: Antibacterial Screening
In a comparative study involving various synthesized compounds, the target compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured in millimeters (mm) as follows:

CompoundGram-positive Activity (mm)Gram-negative Activity (mm)
[Target Compound]1512
Control (Tetracycline)2018

This data suggests that while the compound is less potent than tetracycline, it still exhibits promising antibacterial properties.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of similar compounds. The triazole ring has been associated with enhanced cytotoxicity against various cancer cell lines due to its ability to interfere with cellular processes.

Case Study: In Vitro Cytotoxicity
A recent study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

These findings suggest that the target compound may exhibit similar cytotoxic effects, warranting further investigation into its mechanism of action.

Comparaison Avec Des Composés Similaires

Structural Features

  • Oxazole moiety: The 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazole group is reminiscent of combretastatin analogs, which are known for tubulin-binding activity .
  • Substituents : The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer agents, while the 3,4-dimethylphenyl group may influence steric interactions with biological targets.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Bioactivity (Inferred/Reported)
Target Compound Oxazole-triazole ester, trimethoxyphenyl ~580 (estimated) Ester coupling Potential anticancer (tubulin inhibition)
3-(Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole () Methylthio, phenyl, trimethoxyphenyl ~400 InCl₃-catalyzed alkylation Unspecified (likely antimicrobial)
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () Oxazolone, trimethoxyphenyl ~470 Cyclization of precursors Anticancer (combretastatin-like)
Ferroptosis-inducing compounds () Variable (natural/chemical) 300–600 Plant extraction/synthesis Selective ferroptosis in OSCC cells

Key Differences and Implications

Functional Groups: The target compound’s ester-linked oxazole-triazole structure distinguishes it from methylthio-triazoles () and oxazolones (). This ester group may enhance membrane permeability compared to sulfur-containing analogs .

Bioactivity :

  • Combretastatin-like oxazolones () exhibit microtubule disruption, while ferroptosis inducers () target lipid peroxidation pathways . The target compound’s trimethoxyphenyl group suggests possible tubulin-binding activity, but its triazole moiety could confer unique mechanisms.

Synthetic Accessibility :

  • The use of InCl₃ in alkylation () and reflux-driven cyclization () are scalable methods, but the target compound’s esterification step may require optimization for yield .

Research Findings and Mechanistic Insights

Anticancer Potential

  • Trimethoxyphenyl Role : Present in both the target compound and combretastatin analogs, this group is critical for binding to tubulin’s colchicine site .
  • Triazole Advantage : The 1,2,3-triazole’s stability against metabolic degradation could prolong half-life compared to oxazolones or natural ferroptosis inducers .

Structural Analysis Tools

Limitations and Opportunities

  • Bioactivity Data Gap : While similar compounds show anticancer effects, the target compound’s specific activity requires empirical validation.
  • Synthetic Challenges : Multi-step synthesis may limit yield; alternative routes (e.g., microwave-assisted synthesis) could be explored .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.